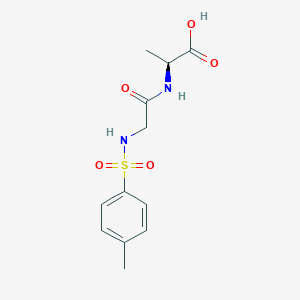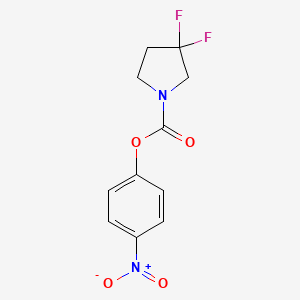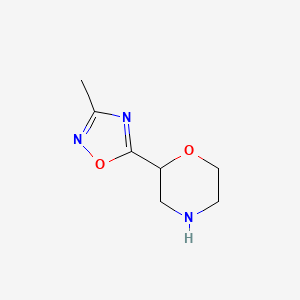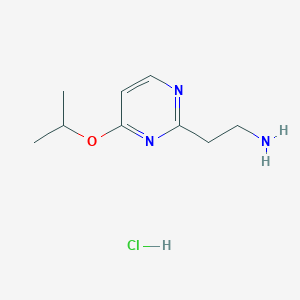![molecular formula C22H13NO2S B12637749 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol CAS No. 920761-37-1](/img/structure/B12637749.png)
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes nitro, phenylethynyl, and thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Thiol Addition: The final step involves the addition of a thiol group to the ethynylbenzene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Acts as a building block for more complex molecules in organic synthesis.
Biology: Potential use in the study of thiol-based redox biology.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with various molecular targets:
Thiol Group: Can form disulfide bonds, affecting protein function.
Nitro Group: Can undergo reduction to amines, which may interact with biological targets.
Phenylethynyl Groups: Provide rigidity and planarity, influencing molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This detailed overview highlights the significance and versatility of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol in various scientific domains
Eigenschaften
CAS-Nummer |
920761-37-1 |
|---|---|
Molekularformel |
C22H13NO2S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-[2-[3-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C22H13NO2S/c24-23(25)22-16-19(7-6-18-10-14-21(26)15-11-18)9-13-20(22)12-8-17-4-2-1-3-5-17/h1-5,9-11,13-16,26H |
InChI-Schlüssel |
ATIZNRZLXFVREZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)

![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)

